Fmoc-12-Ado-OH

Overview

Description

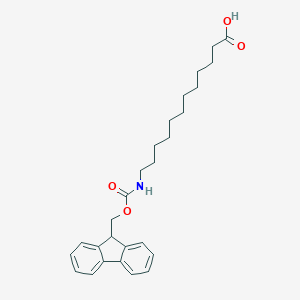

Fmoc-12-Ado-OH, also known as 12-(Fmoc-amino)dodecanoic acid, is a chemical compound with the molecular formula C27H35NO4 . It has a molecular weight of 437.60 .

Synthesis Analysis

This compound is synthesized using various methods. One method involves the use of PS-Carbodiimide resin in dichloromethane at temperatures between 20-50°C for 20 hours . Another method involves the use of Fmoc-OSu and NaHCO3 in a solution of 12-aminododecanoic acid in acetone and water .Molecular Structure Analysis

This compound has a complex molecular structure that includes a total of 69 bonds. These comprise 34 non-H bonds, 14 multiple bonds, 15 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, and 1 aliphatic (thio-) carbamate .Chemical Reactions Analysis

This compound is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

This compound is a white powder with a melting point of 114-118°C . It is used in peptide synthesis and has a Fmoc functional group . It is stored at a temperature of 2-8°C .Scientific Research Applications

Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, have been utilized for antibacterial and anti-inflammatory purposes. These nanoassemblies, when integrated within resin-based composites, exhibit antibacterial activity without being cytotoxic to mammalian cell lines. This development holds promise for biomedical applications, particularly in creating materials that inhibit bacterial growth without affecting their mechanical and optical properties (Schnaider et al., 2019).

Supramolecular Gels in Biomedicine : Supramolecular hydrogels based on Fmoc-functionalized amino acids are gaining attention for their biocompatible and biodegradable properties. Such hydrogels, including those with FMOC-Lys(FMOC)-OH, have demonstrated antimicrobial activities, especially when incorporated with colloidal and ionic silver mixtures (Croitoriu et al., 2021).

Hydrogel Formation and Silver Nanoclusters : Fmoc-protected amino acids like Fmoc-Phe-OH can form efficient, stable hydrogels. These hydrogels have been used to prepare and stabilize fluorescent silver nanoclusters, which exhibit interesting fluorescent properties and stability. Such applications are significant in the context of biomolecular studies (Roy & Banerjee, 2011).

Hybrid Hydrogel Materials : The integration of functionalized single-walled carbon nanotubes (f-SWCNT) with Fmoc-protected amino acid-based hydrogels has been explored. These hybrid hydrogels demonstrate enhanced thermal stability and mechanical properties, making them potential candidates for various nanotechnological applications (Roy & Banerjee, 2012).

Development of Low Molecular Weight Hydrogelators : Research has shown that side chain functionalization of Fmoc-Phe significantly affects self-assembly and hydrogelation behavior. This is particularly evident with fluorinated derivatives, which spontaneously form fibrils and hydrogel networks in water, opening avenues for developing novel hydrogelators for complex buffered media (Ryan et al., 2011).

Bio-inspired Functional Materials : Fmoc-modified amino acids and short peptides have emerged as significant bio-inspired building blocks. Their self-assembly features have been harnessed for applications in cell cultivation, bio-templating, drug delivery, and therapeutic properties, demonstrating their versatility in creating functional materials (Tao et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Fmoc-12-Ado-OH, also known as 12-(Fmoc-amino)dodecanoic acid , is primarily used in the field of peptide synthesis . It is a derivative of the 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group is frequently used as a protecting group for amines .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Pharmacokinetics

It is known that the fmoc group is rapidly removed by base , suggesting that it may have a short half-life in biological systems

Result of Action

The primary result of the action of this compound is the protection of amines during peptide synthesis . By protecting the amines, the Fmoc group allows for the selective synthesis of peptides, contributing to the development of new drugs and therapies.

Action Environment

The action of this compound is influenced by the pH of the environment. The Fmoc group is base-labile, meaning it is removed in the presence of a base . Therefore, the pH of the environment can significantly influence the stability and efficacy of this compound. In addition, temperature may also play a role, as this compound is typically stored at 2-8°C .

properties

IUPAC Name |

12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO4/c29-26(30)18-8-6-4-2-1-3-5-7-13-19-28-27(31)32-20-25-23-16-11-9-14-21(23)22-15-10-12-17-24(22)25/h9-12,14-17,25H,1-8,13,18-20H2,(H,28,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGIKYAQSSNFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401149 | |

| Record name | Fmoc-12-Ado-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128917-74-8 | |

| Record name | Fmoc-12-Ado-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B557937.png)